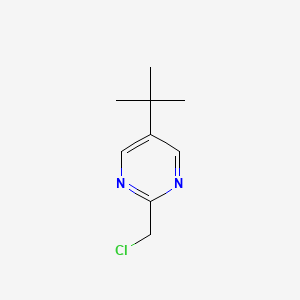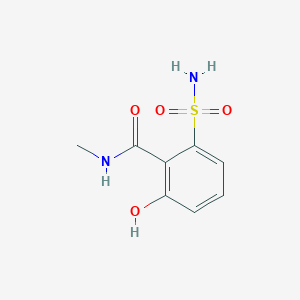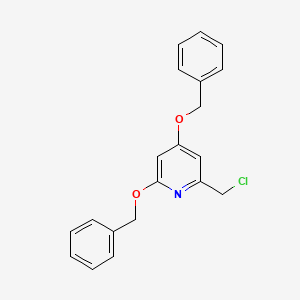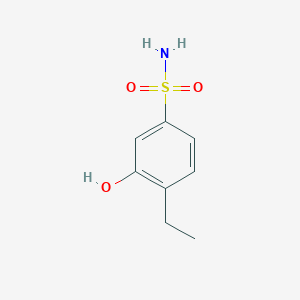
5-Tert-butyl-2-(chloromethyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Tert-butyl-2-(chloromethyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features a tert-butyl group at the 5-position and a chloromethyl group at the 2-position, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-2-(chloromethyl)pyrimidine typically involves the chloromethylation of 5-tert-butylpyrimidine. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc chloride (ZnCl₂) under reflux conditions. The reaction proceeds as follows:
5-Tert-butylpyrimidine+MOMClZnCl2this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the use of alternative chloromethylating agents and catalysts may be explored to improve efficiency and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
5-Tert-butyl-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction of the pyrimidine ring can lead to the formation of dihydropyrimidine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN₃) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Major Products
Nucleophilic Substitution: Formation of azido, thiol, or alkoxy derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydropyrimidine derivatives.
Aplicaciones Científicas De Investigación
5-Tert-butyl-2-(chloromethyl)pyrimidine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of new therapeutic agents, particularly in the field of antiviral and anticancer research.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 5-Tert-butyl-2-(chloromethyl)pyrimidine depends on its specific application. In general, the compound can act as an alkylating agent, introducing the chloromethyl group into target molecules. This can lead to the formation of covalent bonds with nucleophilic sites in biological macromolecules, potentially altering their function. The molecular targets and pathways involved vary depending on the specific context of its use.
Comparación Con Compuestos Similares
Similar Compounds
5-Tert-butyl-2-methylpyrimidine: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.
2-Chloromethylpyrimidine: Lacks the tert-butyl group, which can influence its steric and electronic properties.
5-Tert-butylpyrimidine: Lacks the chloromethyl group, limiting its reactivity in certain chemical transformations.
Uniqueness
5-Tert-butyl-2-(chloromethyl)pyrimidine is unique due to the presence of both the tert-butyl and chloromethyl groups This combination imparts specific reactivity and steric properties, making it a valuable intermediate in various synthetic applications
Propiedades
Fórmula molecular |
C9H13ClN2 |
|---|---|
Peso molecular |
184.66 g/mol |
Nombre IUPAC |
5-tert-butyl-2-(chloromethyl)pyrimidine |
InChI |
InChI=1S/C9H13ClN2/c1-9(2,3)7-5-11-8(4-10)12-6-7/h5-6H,4H2,1-3H3 |
Clave InChI |
RQEVRAMVCCKYJM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CN=C(N=C1)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![7-(Chloromethyl)[1,3]dioxolo[4,5-B]pyridine](/img/structure/B14852295.png)








